2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
Ginsenoside Rk1 is a rare saponin compound derived from the root of Panax ginseng, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and anti-diabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside Rk1 can be synthesized through the heat treatment of ginsenosides found in Panax ginseng. The process involves steaming white ginseng in a hermetically sealed container at 98°C for 30 hours, followed by drying and additional steaming for another 30-45 hours . This method facilitates the selective formation of ginsenoside Rk1 by cleaving glycosidic bonds in existing ginsenosides.
Industrial Production Methods: Industrial production of ginsenoside Rk1 often involves physical heating and chemical transformation methods, including protein steaming and acid hydrolysis . These methods are designed to maximize the yield of ginsenoside Rk1 while maintaining its bioactive properties.
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Rk1 undergoes various chemical reactions, including dehydration, hydrolysis, and rearrangement of glycosidic bonds .
Common Reagents and Conditions:
Major Products Formed: The primary products formed from these reactions include ginsenoside Rg3, Rg5, and Rk1 .
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its role in regulating cellular processes such as apoptosis and cell cycle arrest .
Medicine:
- Demonstrated significant anti-tumor activity in various cancer cell lines, including lung squamous cell carcinoma and hepatocellular carcinoma .
- Exhibits anti-inflammatory and anti-diabetic effects, making it a potential therapeutic agent for chronic diseases .
Industry:
Mechanism of Action
Ginsenoside Rk1 exerts its effects through multiple molecular targets and pathways:
Induction of Apoptosis: Ginsenoside Rk1 induces apoptosis in cancer cells by activating caspase-dependent pathways and causing mitochondrial dysfunction.
Regulation of Glutamine Metabolism: Ginsenoside Rk1 inhibits glutamine metabolism in hepatocellular carcinoma by downregulating GLS1 expression and activating the ERK/c-Myc signaling pathway.
Comparison with Similar Compounds
Ginsenoside Rk1 is part of a family of ginsenosides, each with unique properties:
Ginsenoside Rg3: Similar to Rk1, Rg3 is formed through heat treatment and exhibits anti-tumor and anti-inflammatory effects.
Ginsenoside Rg5: Another compound formed alongside Rk1, Rg5 shares similar pharmacological activities but differs in its molecular structure.
Ginsenoside Rh2: Known for its anti-cancer properties, Rh2 is structurally different from Rk1 but shares some overlapping biological activities.
Ginsenoside Rk1 stands out due to its potent anti-tumor effects and ability to induce ferroptosis, making it a unique and valuable compound in scientific research and therapeutic applications.
Properties
Molecular Formula |
C42H70O12 |
---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3 |
InChI Key |
KWDWBAISZWOAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |
Origin of Product |
United States |
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